(R)-2-(Trimethylsilyl)ethyl 3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
®-2-(Trimethylsilyl)ethyl 3-hydroxypyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a pyrrolidine ring, a hydroxyl group, and a trimethylsilyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Trimethylsilyl)ethyl 3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trimethylsilyl-protected alcohol. One common method includes the use of ®-3-hydroxypyrrolidine-1-carboxylate as a starting material, which is then reacted with 2-(Trimethylsilyl)ethyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Trimethylsilyl)ethyl 3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Trimethylsilyl)ethyl 3-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to study the effects of silyl-protected groups on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of ®-2-(Trimethylsilyl)ethyl 3-hydroxypyrrolidine-1-carboxylate may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-(Trimethylsilyl)ethyl 3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo enzymatic reactions, leading to the formation of active metabolites that exert their effects on molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethyl 3-hydroxypyrrolidine-1-carboxylate: A similar compound without the ®-configuration.
3-Hydroxypyrrolidine-1-carboxylate: Lacks the trimethylsilyl group.
Trimethylsilyl-protected alcohols: Compounds with similar protective groups but different core structures.
Uniqueness
®-2-(Trimethylsilyl)ethyl 3-hydroxypyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a hydroxyl group, and a trimethylsilyl group. This combination provides distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-trimethylsilylethyl (3R)-3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3Si/c1-15(2,3)7-6-14-10(13)11-5-4-9(12)8-11/h9,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVYKYGHUNTQRX-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)N1CC[C@H](C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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